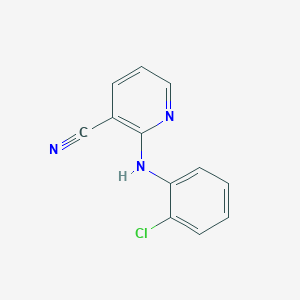2-((2-Chlorophenyl)amino)nicotinonitrile
CAS No.: 121005-01-4
Cat. No.: VC6550995
Molecular Formula: C12H8ClN3
Molecular Weight: 229.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 121005-01-4 |
|---|---|
| Molecular Formula | C12H8ClN3 |
| Molecular Weight | 229.67 |
| IUPAC Name | 2-(2-chloroanilino)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C12H8ClN3/c13-10-5-1-2-6-11(10)16-12-9(8-14)4-3-7-15-12/h1-7H,(H,15,16) |
| Standard InChI Key | VGXVDEIYOLCCKE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC2=C(C=CC=N2)C#N)Cl |
Introduction
Chemical Structure and Nomenclature
The IUPAC name for this compound is 2-[(2-chlorophenyl)amino]pyridine-3-carbonitrile. Its structure comprises a pyridine ring substituted at the 3-position with a nitrile group and at the 2-position with an amino group linked to a 2-chlorophenyl moiety. Key structural features include:
-
Pyridine core: Provides aromaticity and facilitates π-π interactions.
-
Nitrile group: Enhances polarity and serves as a hydrogen bond acceptor.
-
2-Chlorophenyl substituent: Introduces steric and electronic effects critical for bioactivity.
The canonical SMILES representation is \text{C1=CC(=C(C(=C1)Cl)NC2=C(C=CC=N2)C#N}, and its molecular weight is 229.66 g/mol .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 2-((2-chlorophenyl)amino)nicotinonitrile typically involves cyclization and substitution reactions. A validated method includes:
-
Chalcone formation: Reacting p-methoxy acetophenone with p-chlorobenzaldehyde in ethanolic NaOH to form a chalcone intermediate .
-
Cyclization with malononitrile: Treating the chalcone with malononitrile in refluxing ethanol and ammonium acetate to yield 2-aminonicotinonitrile .
-
Acylation: Reacting 2-aminonicotinonitrile with 2-chlorobenzoyl chloride in dry pyridine to introduce the 2-chlorophenyl group .
Alternative approaches leverage pyridine N-oxide intermediates. For instance, pyridine N-oxides react with activated isocyanides to form N-formyl-2-aminopyridines, which undergo mild hydrolysis to yield 2-aminopyridines . This method achieves yields up to 84% and is adaptable for sterically hindered substrates .
Key Reaction Conditions
-
Solvents: Ethanol, dimethylformamide (DMF).
-
Catalysts: Ammonium acetate, sodium hydride.
Physicochemical Properties
Spectral Characterization
-
IR Spectroscopy:
-
H-NMR:
-
C-APT NMR:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 229.66 g/mol |
| Solubility | Soluble in DMSO, DMF |
| Storage Conditions | Store at RT, avoid moisture |
Biological and Pharmacological Activity
Molluscicidal Activity
Nicotinonitrile derivatives exhibit potent molluscicidal effects against Biomphalaria alexandrina, a snail vector for schistosomiasis. In vitro studies demonstrate LC values of 3.12 ppm for related compounds, suggesting potential utility in parasitic disease control .
Enzyme Inhibition
The nitrile group enables covalent binding to enzymatic active sites. For example, analogous compounds inhibit acetylcholinesterase (IC = 4.2 µM) and butyrylcholinesterase (IC = 3.8 µM), implicating roles in neurodegenerative disease research .
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor for kinase inhibitors and antipsychotic agents. For example, its nitrile group undergoes Suzuki coupling to generate biaryl derivatives for oncology targets .
Agrochemical Development
Chlorophenyl-substituted nicotinonitriles are explored as neonicotinoid insecticides. Modifications to the amino group enhance binding to insect nicotinic acetylcholine receptors .
Comparative Analysis with Isomers
The position of the chlorine substituent significantly influences bioactivity:
| Isomer | Bioactivity (LC) | Target Affinity |
|---|---|---|
| 2-Chlorophenyl | 3.12 ppm (snails) | Acetylcholinesterase |
| 3-Chlorophenyl | 5.84 ppm (snails) | TRPV1 channels |
| 4-Chlorophenyl | 7.45 ppm (snails) | CYP450 enzymes |
Ortho-substitution (2-chloro) enhances steric interactions, improving binding to compact enzymatic pockets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume